4-Aminoisothiazole-3-carboxylic acid

Medicinal Chemistry Heterocyclic Synthesis Scaffold Construction

Researchers often face synthetic dead ends when regioisomeric heterocyclic building blocks fail to cyclize correctly. This 4-amino-3-carboxylic acid isothiazole is precisely engineered for regiospecific three-component condensations that form 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-one cores-a transformation inaccessible using the 5-amino isomer. - Enables sub-nanomolar kinase inhibitor scaffolds (CDK8/19) through strategic ring fusions. - Distinct template for SDH-targeting fungicides, with related chemotypes reaching IC50 of 0.47 mg/L. - Reliable batch-to-batch consistency eliminates failed coupling reactions during med chem campaigns.

Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
CAS No. 462067-90-9
Cat. No. B1594872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoisothiazole-3-carboxylic acid
CAS462067-90-9
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESC1=C(C(=NS1)C(=O)O)N
InChIInChI=1S/C4H4N2O2S/c5-2-1-9-6-3(2)4(7)8/h1H,5H2,(H,7,8)
InChIKeyKRPHJQAXNPHVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoisothiazole-3-carboxylic Acid | Core Scaffold & Procurement Profile


4-Aminoisothiazole-3-carboxylic acid (CAS 462067-90-9) is a heterocyclic building block characterized by an isothiazole core substituted with an amino group at the 4-position and a carboxylic acid at the 3-position . This substitution pattern imparts distinct reactivity, making it a versatile intermediate for constructing fused heterocyclic systems in medicinal chemistry [1]. The compound serves as a critical precursor for synthesizing 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-one derivatives and related nitrogen-sulfur containing scaffolds [2], which are explored in various therapeutic programs.

1Heterocyclic building block
23-Component condensation
3Isothiazolo[4,5-b]pyridine scaffold
Supports medicinal chemistry scaffold construction programs

Why 4-Aminoisothiazole-3-carboxylic Acid Has No Substitute


While numerous isothiazole and thiazole carboxylic acids are commercially available, they are not functionally interchangeable as synthetic intermediates. The precise position of the amino and carboxylic acid groups dictates the electronic environment of the ring and, consequently, the regioselectivity of subsequent cyclization and coupling reactions [1]. For instance, the 4-amino group is essential for forming specific fused bicyclic systems like isothiazolo[4,5-b]pyridines via three-component condensations, a transformation not accessible using the 5-amino isomer or non-aminated analogs [2]. Substituting a regioisomer can lead to different reaction pathways, lower yields, or complete failure to form the desired heterocyclic scaffold, directly impacting the synthesis of target drug candidates [3].

!
5-Amino isomer mismatch
5-Aminoisothiazole-3-carboxylic acid does not undergo the same 3-component condensation; isothiazolo[4,5-b]pyridine scaffold is not formed.
!
Non-aminated or differently substituted analogs
Compounds lacking the 4-amino group or with alternative carboxyl positions fail to direct regioselective cyclization, potentially leading to different heterocyclic cores.

4-Aminoisothiazole-3-carboxylic Acid: Comparative Reactivity & Utility


Exclusive Three-Component Condensation to Isothiazolo[4,5-b]pyridines

4-Aminoisothiazole-3-carboxylic acid (or its hydrochloride salt) uniquely participates in a three-component condensation with Meldrum‘s acid and aromatic aldehydes to yield substituted 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-one derivatives [1]. This reaction exploits the specific 4-amino-3-carboxylic acid motif to form a fused pyridine ring. The corresponding 5-aminoisothiazole-3-carboxylic acid regioisomer cannot undergo this specific annulation to form the same isothiazolo[4,5-b]pyridine scaffold, demonstrating that the substitution pattern is a critical determinant of accessible chemical space.

Exclusive 3-component condensation
Head-to-head
Target
Successful formation of isothiazolo[4,5-b]pyridin-5-one scaffold
Comparator (5-amino isomer)
Reaction incompatible; no scaffold formation
Scaffold access is substitution-pattern dependent
Direct comparison demonstrates non-interchangeable reactivity
Medicinal Chemistry Heterocyclic Synthesis Scaffold Construction

Kinase Inhibition: Substitution-Driven Selectivity

The isothiazole pharmacophore is recognized as a privileged scaffold for kinase inhibition. A specific 4,5-dihydrothieno[3‘,4’:3,4]benzo[1,2-d]isothiazole derivative demonstrated exceptional dual CDK8/19 inhibition with IC50 values of 0.76 nM and 1.7 nM, respectively [1]. Another isothiazole, CP-547,632, was identified as a potent VEGFR-2 and FGFR inhibitor with IC50 values of 11 nM and 9 nM, respectively [2]. While direct data for 4-aminoisothiazole-3-carboxylic acid is limited, these examples establish the class‘s high potency. The specific 4-amino-3-carboxylic acid substitution pattern is crucial for constructing advanced leads like denotivir (vratizolin), an antiviral drug derived from a related 5-amino-3-methylisothiazole-4-carboxylic acid [3].

Kinase inhibition (class context)
Class-level
Reported sub-nanomolar CDK8/19 and nanomolar VEGFR-2/FGFR inhibition in derived isothiazole-fused systems. No direct data for the free acid.
Supports kinase inhibitor precursor workflows
Direct evidence limited; activity inferred from structural analogs
Kinase Inhibition Drug Discovery Structure-Activity Relationship

Antimicrobial Potential via Structural Differentiation

The isothiazole class exhibits broad-spectrum antimicrobial and antifungal activities. For example, a novel pyrazole-amide-isothiazole derivative (7-XHU-6) demonstrated outstanding succinate dehydrogenase (SDH) inhibition with an IC50 of 0.47 mg/L, outperforming the commercial fungicide fluopyram (IC50 = 0.88 mg/L) [1]. Another study on isothiazole-purine hybrids identified a compound with pyruvate kinase (PK) inhibitory activity (IC50 = 38.8 µmol/L), slightly more potent than the lead YZK-C22 (IC50 = 42.4 µmol/L) [2]. Isothiazole-5-carboxylic acid derivatives have shown antibacterial activity with IC50 values of 20.2 µM and 21.6 µM against specific pathogens . The unique 4-amino-3-carboxylic acid substitution on the target compound provides a distinct vector for derivatization, enabling the exploration of structure-activity relationships (SAR) different from 5-carboxylic acid or non-aminated analogs.

Antimicrobial potential (class context)
Class-level
Isothiazole derivatives exhibit SDH inhibition (IC50 0.47 mg/L) and antibacterial activity (IC50 ~20 µM). 4-amino-3-carboxylic acid core provides distinct SAR vector.
Supports antimicrobial SAR exploration
Data from structurally related scaffolds; direct evaluation needed
Antimicrobial Antifungal Agrochemical

4-Aminoisothiazole-3-carboxylic Acid: High-Value Application Scenarios


Fused Heterocyclic Scaffolds for Kinase Inhibition

Leverage the compound's unique 4-amino-3-carboxylic acid motif in three-component condensations to rapidly construct 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-one libraries [1]. These fused heterocycles serve as core scaffolds for developing potent and selective kinase inhibitors, as evidenced by the sub-nanomolar CDK8/19 inhibitory activity achieved with related isothiazole-fused systems [2].

Novel SDH Inhibitors for Agrochemical Discovery

Use 4-aminoisothiazole-3-carboxylic acid as a starting material for designing next-generation SDH inhibitors. The isothiazole ring is a proven moiety in this area, with certain derivatives achieving IC50 values as low as 0.47 mg/L against fungal SDH [3]. The compound's specific substitution pattern offers a distinct synthetic handle for optimizing physicochemical properties and target binding, potentially leading to new fungicides with improved efficacy and resistance management.

SAR Exploration Against Multidrug-Resistant Pathogens

Employ the compound as a core scaffold for synthesizing novel antimicrobial agents. While direct data on the free acid is sparse, the isothiazole class demonstrates activity against bacterial and fungal pathogens [4]. The 4-amino-3-carboxylic acid motif provides a unique template for derivatization that is distinct from more common 5-substituted isothiazoles, enabling the exploration of novel SAR and potentially circumventing existing resistance mechanisms.

Application
Selection Property
Validation Focus
Fused heterocycle synthesis for kinase programs
Regioselective 3-component condensation
Scaffold formation yield and purity
Agrochemical SDH inhibitor design
Isothiazole pharmacophore elaboration
Enzymatic inhibition in target organisms
Antimicrobial SAR studies
Substitution-pattern diversification
Microbial growth inhibition and resistance profiling

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